molecular formula C10H13ClN2 B15163997 N-(3-Chlorophenyl)pyrrolidin-1-amine CAS No. 189185-44-2

N-(3-Chlorophenyl)pyrrolidin-1-amine

Cat. No.: B15163997
CAS No.: 189185-44-2
M. Wt: 196.67 g/mol
InChI Key: VRDAUTTUDRCLJD-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)pyrrolidin-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This aromatic amine features a pyrrolidine ring linked to a 3-chlorophenyl group, a structural motif present in various biologically active molecules. The chlorophenyl group is a common pharmacophore in drug design, known to influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . This compound serves as a versatile chemical building block, particularly in the design and synthesis of potential enzyme inhibitors. Research into structurally similar compounds containing both pyrrolidine and chlorophenyl substructures has shown inhibitory activity against enzymes like neuronal nitric oxide synthase (nNOS) and cyclophilin D (CypD) . Such inhibitors are valuable tools for researching conditions involving oxidative stress and mitochondrial dysfunction. Furthermore, the pyrrolidine ring is a privileged scaffold in pharmaceutical development, contributing to the three-dimensional structure of molecules and often enhancing their pharmacokinetic profiles. As a key intermediate, this compound can be utilized in the synthesis of more complex molecules, including Schiff bases and other proprietary research compounds aimed at exploring new therapeutic avenues. For Research Use Only. This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

189185-44-2

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

N-(3-chlorophenyl)pyrrolidin-1-amine

InChI

InChI=1S/C10H13ClN2/c11-9-4-3-5-10(8-9)12-13-6-1-2-7-13/h3-5,8,12H,1-2,6-7H2

InChI Key

VRDAUTTUDRCLJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)pyrrolidin-1-amine typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)pyrrolidin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorophenyl)pyrrolidin-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)pyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Structure : Replaces pyrrolidine with a pyrazolo-pyridine scaffold.
  • Properties : Exhibits higher aromaticity and rigidity compared to pyrrolidine. Safety data indicate stringent handling requirements (e.g., PPE for skin/eye protection) due to toxicity risks .
N-(3-Chlorophenyl)isoquinolin-1-amine (Compound 21)
  • Structure: Features an isoquinoline core instead of pyrrolidine.
  • Properties : Higher molecular weight (255.2 g/mol) and polarity, as evidenced by LCMS retention time (RT = 0.787 min) .
  • Synthesis: Prepared via Buchwald–Hartwig cross-coupling, a method adaptable to pyrrolidine analogs for introducing amino groups.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Combines pyrazole and pyridine rings with a cyclopropylamine substituent.
  • Synthesis : Utilizes copper(I) bromide and cesium carbonate, highlighting distinct catalytic requirements compared to pyrrolidine-based syntheses .

Chlorophenyl Substituent Variations

(S)-N-(2-(4-Chlorophenyl)but-3-en-1-ylidene)pyrrolidin-1-amine
  • Structure : Contains a para-chlorophenyl group and an unsaturated butenylidene chain.
  • Synthesis : Microwave-assisted Buchwald–Hartwig coupling with Sc(OTf)₃ catalysis, achieving 79% yield and high enantiomeric excess (98% ee) .
  • Electronic Effects : The para-chloro position may enhance electron-withdrawing effects compared to meta-substitution, altering reactivity in asymmetric catalysis.

Functional Group and Application Comparisons

Compound Name Heterocycle Chlorophenyl Position Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Chlorophenyl)pyrrolidin-1-amine Pyrrolidine 3- ~197.7 (estimated) Hypothesized flexibility for drug design -
N-(3-Chlorophenyl)-1H-pyrazolo[...]amine Pyrazolo-pyridine 3- ~275.7 (estimated) Industrial use; high toxicity risks
(S)-N-(4-Chlorophenyl)pyrrolidin-1-amine analog Pyrrolidine 4- ~197.7 Microwave synthesis; Sc(OTf)₃ catalysis
N-(3-Chlorophenyl)isoquinolin-1-amine Isoquinoline 3- 255.2 LCMS RT = 0.787 min; drug intermediate
Chlorphenamine impurity C Propan-1-amine 4- 260.76 Pharmaceutical impurity; polar substituents

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